(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Overview
Description
“(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol” is a compound that contains both Boc-amino and Z-amino groups . The Boc group is a tert-butyl carbamate (Boc-carbamate) that is commonly used as a protecting group for amines in organic synthesis . The Z group refers to a benzyloxycarbonyl protecting group .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular weight of this compound is 352.39 . Its IUPAC name is (3S)-3-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 135-145°C .Scientific Research Applications
1. Proline Amino Acids in NMR and Medicinal Chemistry
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, as a derivative involved in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, plays a crucial role in 19F NMR. The amino acids synthesized exhibit distinct conformational preferences beneficial for peptide structure analysis. The distinct behavior of these amino acids in model α-helical and polyproline helix peptides suggests their significant potential in probes and medicinal chemistry, particularly due to their sensitive detection in 19F NMR, enabling precise structure and dynamic studies of peptides and proteins (Tressler & Zondlo, 2014).
2. Structural Flexibility of Z-Group in Peptides
The tert-butoxycarbonyl (Boc) group, related to the compound of interest, is extensively studied for its conformational behavior in peptides. It’s closely similar to the benzyloxycarbonyl (Z) group in peptides but with less steric hindrance, which results in greater conformational flexibility. This feature is crucial in peptide synthesis and protein engineering as it affects the peptide's stability, conformation, and interaction with other molecules. The Z group’s interaction, particularly its aromatic rings' tendency to stack in crystals, provides insights into peptide structure and stability (Benedetti et al., 2009).
3. Role in Thermodynamics and Solubility Studies
The Boc group in Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid is a part of extensive studies in thermodynamics and solubility. The studies focus on understanding the solubility behavior of such compounds in various solvents, which is crucial for drug formulation and delivery. The compound's behavior in different temperatures and solvent mixtures provides valuable insights for pharmaceutical applications, particularly in optimizing drug solubility and stability (Fan et al., 2016).
4. Hydrogen Bonding in Amino Alcohol Salts
The compound shares structural similarities with amino alcohols, which are studied for their hydrogen bonding and polymorphism characteristics. Understanding the hydrogen bonding in such compounds is vital for drug design and material science, especially in designing compounds with desired solubility, stability, and binding properties (Podjed & Modec, 2022).
5. Influence in Catalysis and Peptide Synthesis
The Boc group, a part of the compound's structure, is essential in catalysis and peptide synthesis. It is widely used for the N-tert-butoxycarbonylation of amines, crucial in synthesizing peptides and other organic compounds. The chemoselective nature of this process, along with its compatibility with various structural motifs, underscores the compound's significance in synthetic organic chemistry and drug development (Heydari et al., 2007).
Future Directions
Properties
IUPAC Name |
benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOCVXNGYHGJK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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